Xylose-xylose-glucose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
130192-65-3 |
|---|---|
Molecular Formula |
C30H40S12 |
Molecular Weight |
444.38 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]hexanal |
InChI |
InChI=1S/C16H28O14/c17-1-5(19)11(24)14(30-16-13(26)10(23)7(21)4-28-16)8(2-18)29-15-12(25)9(22)6(20)3-27-15/h2,5-17,19-26H,1,3-4H2/t5-,6-,7-,8+,9+,10+,11-,12-,13-,14-,15?,16?/m1/s1 |
InChI Key |
DNQVMHKEYYKTNY-SWPGSPGESA-N |
SMILES |
C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(CO2)O)O)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)OC2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(CO2)O)O)O)O)O)O |
Synonyms |
Xyl-Xyl-Glc xylose-xylose-glucose |
Origin of Product |
United States |
Biosynthesis and Enzymatic Assembly of Xylose Xylose Glucose
Precursor Metabolism and Derivatization
The synthesis of the Xylose-Xylose-Glucose structure is fundamentally dependent on a steady supply of its monosaccharide components, D-Xylose and D-Glucose, in their activated nucleotide sugar forms. This requires the cellular import and metabolic conversion of these simple sugars through various pathways to generate the necessary building blocks for enzymatic assembly.
D-xylose, a five-carbon pentose (B10789219) sugar, and D-glucose, a six-carbon hexose (B10828440) sugar, are the foundational units for the trisaccharide. While glucose metabolism is central to virtually all life, the pathways for xylose catabolism are more diverse across different organisms. wikipedia.org Organisms have evolved several distinct routes to process D-xylose, which ultimately funnel its carbon skeleton into central metabolism. wikipedia.orgmdpi.comencyclopedia.pub
The Xylose Isomerase (XI) pathway represents the most direct route for xylose utilization and is predominantly found in prokaryotes like Escherichia coli and Bacillus species. wikipedia.orgmdpi.comoup.comresearchgate.net This pathway involves two primary enzymatic steps to convert D-xylose into an intermediate of the Pentose Phosphate (B84403) Pathway (PPP). nih.govnih.gov
First, the enzyme Xylose Isomerase (XI) directly catalyzes the reversible isomerization of D-xylose into D-xylulose. wikipedia.orgoup.com This conversion is energetically unfavorable, with the equilibrium mixture typically containing about 83% D-xylose and 17% D-xylulose. wikipedia.org Subsequently, Xylulokinase (XK) phosphorylates D-xylulose at the C5 position, using ATP as the phosphate donor, to form D-xylulose-5-phosphate. nih.govresearchgate.net This product then enters the non-oxidative branch of the Pentose Phosphate Pathway, where it is further metabolized. mdpi.comresearchgate.net
Table 1: Key Enzymes of the Xylose Isomerase Pathway
| Enzyme | Abbreviation | Reaction Catalyzed | Organism Type | Citations |
|---|---|---|---|---|
| Xylose Isomerase | XI | D-xylose ⇌ D-xylulose | Prokaryotes | wikipedia.orgmdpi.comnih.gov |
| Xylulokinase | XK | D-xylulose + ATP → D-xylulose-5-phosphate + ADP | Prokaryotes | nih.govresearchgate.net |
Prevalent in eukaryotic microorganisms such as yeasts and fungi, the oxidoreductase pathway, also known as the Xylose Reductase-Xylitol Dehydrogenase (XR-XDH) pathway, involves a two-step conversion of D-xylose to D-xylulose. wikipedia.orgmdpi.comencyclopedia.pub
The first enzyme, Xylose Reductase (XR) , reduces D-xylose to the sugar alcohol intermediate, xylitol (B92547). This reaction utilizes either NADH or NADPH as a cofactor. wikipedia.org Following this, Xylitol Dehydrogenase (XDH) oxidizes xylitol to D-xylulose, a reaction that preferentially uses NAD+ as the cofactor. wikipedia.org Similar to the isomerase pathway, the resulting D-xylulose is then phosphorylated by xylulokinase to D-xylulose-5-phosphate, which enters the Pentose Phosphate Pathway. wikipedia.orgmdpi.com
Table 2: Key Enzymes of the Oxidoreductase Pathway
| Enzyme | Abbreviation | Reaction Catalyzed | Cofactor(s) | Organism Type | Citations |
|---|---|---|---|---|---|
| Xylose Reductase | XR | D-xylose → Xylitol | NADH/NADPH | Eukaryotic Microorganisms | wikipedia.org |
| Xylitol Dehydrogenase | XDH | Xylitol → D-xylulose | NAD+ | Eukaryotic Microorganisms | wikipedia.org |
Prokaryotic microorganisms can also utilize oxidative, non-phosphorylative pathways to metabolize D-xylose, which directly convert the sugar into intermediates of the tricarboxylic acid (TCA) cycle or glycolysis, bypassing the Pentose Phosphate Pathway. wikipedia.orgencyclopedia.pub These routes are particularly noted for their carbon conservation efficiency. encyclopedia.pub
The Weimberg pathway , first described in Pseudomonas fragi, is an oxidative route that converts D-xylose to α-ketoglutarate, a key intermediate of the TCA cycle. wikipedia.orgoup.commdpi.com The pathway initiates with the oxidation of D-xylose to D-xylono-lactone by D-xylose dehydrogenase , followed by hydrolysis to D-xylonic acid by a lactonase . wikipedia.org A subsequent dehydration by xylonate dehydratase yields 2-keto-3-deoxy-xylonate. wikipedia.org This intermediate is then converted by 2-keto-3-deoxy-D-xylonate dehydratase to α-ketoglutarate semialdehyde, which is finally oxidized to α-ketoglutarate . wikipedia.org
The Dahms pathway shares the initial steps with the Weimberg pathway up to the formation of the 2-keto-3-deoxy-xylonate intermediate. wikipedia.org However, in this pathway, an aldolase cleaves this intermediate into pyruvate (B1213749) and glycolaldehyde . wikipedia.orgnih.gov These products can then enter central metabolic pathways. encyclopedia.pub
For the enzymatic assembly of the this compound trisaccharide, the monosaccharides must be in an "activated" form, which in biological systems are nucleotide sugars. nih.govfrontiersin.org UDP-glucose and UDP-xylose serve as the high-energy donor substrates for the glycosyltransferase enzymes that build the oligosaccharide chain. frontiersin.orgtandfonline.com
The synthesis of UDP-glucose (UDPG) is a central process in carbohydrate metabolism. csic.es It is primarily formed from glucose-1-phosphate (G1P) and UTP by the enzyme UDP-glucose pyrophosphorylase (UGPase) . frontiersin.orgtandfonline.com In plants, it can also be generated from sucrose (B13894) and UDP by sucrose synthase (SuSy) . tandfonline.comresearchgate.net UDP-glucose is not only a direct precursor for glucose incorporation but also the starting material for the synthesis of UDP-xylose. nih.govtandfonline.comcsic.es
The biosynthesis of UDP-xylose occurs via a two-step conversion from UDP-glucose. nih.govpnas.org First, the cytosolic enzyme UDP-glucose dehydrogenase (UDP-Glc-DH) catalyzes the NAD+-dependent oxidation of UDP-glucose to yield UDP-glucuronic acid (UDP-GlcA). nih.govcsic.es This intermediate is then decarboxylated to form UDP-xylose. nih.govmicrobiologyresearch.org
The final and committed step in UDP-xylose synthesis is catalyzed by UDP-glucuronic acid decarboxylase (UGD) , also known as UDP-xylose synthase (UXS) . pnas.orgresearchgate.netnih.gov This enzyme is responsible for the NAD+-dependent decarboxylation of UDP-glucuronic acid to produce UDP-xylose. nih.govolink.com The reaction mechanism involves an initial oxidation of the substrate to a 4-keto intermediate, followed by decarboxylation, and finally a reduction step that regenerates the NAD+ cofactor. nih.govuga.edu
This enzymatic activity is crucial for providing the necessary xylosyl donor for the synthesis of a wide array of important glycans in animals, plants, and fungi, including the this compound structure found on proteins like Notch. researchgate.netnih.govpnas.org In many organisms, UXS exists as multiple isoforms that can be localized in either the cytosol or associated with membranes, such as the Golgi apparatus where polysaccharide synthesis occurs. nih.govnih.gov The activity of upstream enzymes in the pathway, such as UDP-glucose dehydrogenase, can be feedback-inhibited by the final product, UDP-xylose. researchgate.netnih.gov
Table 3: Enzymes in UDP-Sugar Precursor Synthesis
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function | Citations |
|---|---|---|---|---|---|
| UDP-Glucose Pyrophosphorylase | UGPase | Glucose-1-Phosphate + UTP | UDP-Glucose + PPi | UDP-Glucose synthesis | frontiersin.orgtandfonline.com |
| UDP-Glucose Dehydrogenase | UDP-Glc-DH | UDP-Glucose + 2 NAD+ | UDP-Glucuronic Acid + 2 NADH | UDP-Glucuronic Acid synthesis | nih.govcsic.es |
| UDP-Glucuronic Acid Decarboxylase | UGD / UXS | UDP-Glucuronic Acid | UDP-Xylose + CO2 | UDP-Xylose synthesis | pnas.orgnih.govolink.com |
UDP-Sugar Precursor Synthesis (e.g., UDP-Xylose, UDP-Glucose)
Alternative Salvage Pathways for Nucleotide Sugar Production
The biosynthesis of oligosaccharides, including this compound, is fundamentally dependent on a steady supply of nucleotide sugars, which serve as activated monosaccharide donors for glycosyltransferases. jst.go.jp While de novo pathways are a primary route for their synthesis, salvage pathways provide an alternative and crucial mechanism for recycling free monosaccharides released from the degradation of polysaccharides and glycoconjugates. jst.go.jpsaitama-u.ac.jp This recycling is a vital component of cellular metabolic efficiency.
The salvage pathway typically involves a two-step enzymatic process:
Phosphorylation: A free monosaccharide is first phosphorylated by a specific monosaccharide kinase, consuming a molecule of ATP. This reaction forms a sugar-1-phosphate. nih.gov For the synthesis of this compound, this would involve kinases specific for xylose and glucose. However, kinases for certain sugars like D-xylose have not been fully described. nih.gov In plants, salvaged sugars such as glucose, galactose, and arabinose can be directly phosphorylated at the C1 position by specific kinases. uga.edu
Nucleotidylation: The resulting sugar-1-phosphate is then converted into a nucleotide sugar by a specific NDP-sugar pyrophosphorylase (also known as a uridylyltransferase). nih.govacs.org This reaction uses a nucleotide triphosphate (like UTP for UDP-sugars) as a co-substrate. jst.go.jp
In plants, a UDP-sugar pyrophosphorylase (USP) has been identified that can convert various sugar-1-phosphates—including glucose-1-phosphate, galactose-1-phosphate, and xylose-1-phosphate—into their respective UDP-sugars. saitama-u.ac.jp This demonstrates a degree of substrate promiscuity that can be advantageous for synthesizing a diverse array of nucleotide sugars from salvaged monosaccharides. These pathways are interlinked with de novo synthesis, ensuring a robust supply of the necessary building blocks for glycosylation. nih.gov
Table 1: Key Enzymes in Nucleotide Sugar Salvage Pathways
| Enzyme Class | Function | Reactants | Products | Citation |
|---|---|---|---|---|
| Monosaccharide Kinase | Catalyzes the phosphorylation of a free monosaccharide. | Monosaccharide + ATP | Sugar-1-Phosphate + ADP | nih.gov |
Glycosyltransferase-Mediated Elongation
The assembly of the this compound trisaccharide from activated nucleotide sugar donors is mediated by a class of enzymes known as glycosyltransferases (GTs). frontiersin.org These enzymes are responsible for creating specific glycosidic bonds by transferring a sugar moiety from a donor, such as UDP-xylose or UDP-glucose, to an acceptor molecule. tandfonline.comwikipedia.org The process is characterized by high regio- and stereospecificity, adhering to the "one enzyme–one linkage" hypothesis, which posits that a unique enzyme is typically responsible for the formation of each specific linkage. tandfonline.com
Identification and Characterization of Specific Xylosyltransferases
The elongation of the xylose-xylose portion of the trisaccharide requires the action of specific xylosyltransferases (XylTs). These enzymes catalyze the transfer of xylosyl residues from a donor like UDP-xylose. Research into xylan (B1165943) biosynthesis in plants has led to the identification and characterization of several XylTs, providing a model for understanding this process.
In poplar (Populus trichocarpa), members of the Glycosyltransferase Family 43 (GT43) have been identified as key xylan XylTs involved in wood formation. nih.govtandfonline.com Specifically, two non-redundant GT43 members, PtrGT43B and PtrGT43C, were found to function cooperatively. tandfonline.com When expressed individually in tobacco BY2 cells, they showed little to no XylT activity. nih.govtandfonline.com However, co-expression of both PtrGT43B and PtrGT43C resulted in high XylT activity, capable of generating β-(1,4)-linked xylooligosaccharides. nih.govtandfonline.com This indicates that these two enzymes act together, likely as a protein complex, to catalyze the successive transfer of xylosyl residues, thereby elongating the xylan backbone. tandfonline.com
Similarly, a novel xylosyltransferase, PnUGT57, was identified in Panax notoginseng. acs.org This enzyme catalyzes the 2'-O glycosylation of ginsenosides (B1230088) by transferring a xylose unit, demonstrating the specific action of a XylT on a complex acceptor molecule. acs.org The characterization of such enzymes, including their optimal conditions and key catalytic residues, is crucial for understanding and potentially engineering the synthesis of specific xylo-oligosaccharides. acs.org
Table 2: Characterized Xylosyltransferases Relevant to Xylo-oligosaccharide Elongation
| Enzyme Name | Source Organism | Glycosyltransferase Family | Function | Key Finding | Citation |
|---|---|---|---|---|---|
| PtrGT43B & PtrGT43C | Populus trichocarpa (Poplar) | GT43 | Catalyze successive transfer of xylosyl residues for xylan backbone. | Act cooperatively; co-expression is required for significant activity. | nih.govtandfonline.comtandfonline.com |
| PnUGT57 (UGT94BW1) | Panax notoginseng | Not specified | Catalyzes 2'-O xylosylation of ginsenosides Rh1 and Rg1. | Key catalytic residues were identified via site-directed mutagenesis. | acs.org |
Glucose Transferases Involved in Trisaccharide Formation
The final step in the assembly of this compound is the addition of a glucose molecule to the xylobiosyl acceptor. This reaction is catalyzed by a specific glucose transferase. Glycosyltransferases exhibit high specificity for both their nucleotide donor and the acceptor substrate. tandfonline.com Therefore, a dedicated enzyme would be required to recognize the non-reducing end of the xylose-xylose disaccharide and transfer a glucose moiety, typically from UDP-glucose, to form the final trisaccharide.
While the specific enzyme for this compound is not detailed in available literature, the principle is well-established in other biological systems. For instance, in Toxoplasma gondii, a cytoplasmic glucosyltransferase from family GT32, Glt1, is responsible for transferring a glucose from UDP-glucose to a fucosylated trisaccharide on the protein Skp1. nih.gov This enzyme shows strong preference for the full trisaccharide acceptor, highlighting the high specificity of these transferases. nih.gov In glycogenolysis, an α-1,4 →α-1,4 glucan transferase moves a trisaccharide unit, demonstrating the ability of transferases to handle multi-sugar units. nih.gov The synthesis of the target trisaccharide would thus depend on a glucose transferase with precise specificity for a xylobiosyl acceptor. tandfonline.com
Enzymatic Cascade Mechanisms in Trisaccharide Synthesis
The synthesis of a complex oligosaccharide like this compound can be achieved efficiently through an enzymatic cascade, or a "one-pot" reaction, where multiple enzymes work sequentially to build the target molecule from simple precursors. researchgate.net This approach avoids the time-consuming protection and deprotection steps associated with chemical synthesis. tandfonline.com
A hypothetical enzymatic cascade for producing this compound would integrate the enzymes from the salvage pathway and the specific glycosyltransferases. The process would begin with the generation of the required nucleotide sugars, UDP-xylose and UDP-glucose. This can be accomplished in situ through regeneration cycles. nih.gov For example, a system could start with sucrose and the respective nucleotide diphosphates (e.g., UDP), using a sucrose synthase to generate the initial UDP-glucose. researchgate.net The UDP-glucose can then be converted to UDP-xylose.
The cascade would proceed as follows:
Nucleotide Sugar Synthesis: Enzymes from the salvage pathway (kinases and pyrophosphorylases) or other regenerative cycles produce UDP-xylose and UDP-glucose. nih.gov
First Xylosylation: A specific xylosyltransferase (XylT1) transfers a xylose from UDP-xylose to an initial glucose acceptor.
Second Xylosylation: A second, cooperative xylosyltransferase (XylT2) adds another xylose from UDP-xylose to the newly formed xylose-glucose disaccharide. nih.govtandfonline.com
Final Glucosylation: A specific glucose transferase adds the terminal glucose from UDP-glucose to the xylose-xylose intermediate, completing the trisaccharide. tandfonline.comnih.gov
Such multi-enzyme systems, sometimes combining enzymes from different organisms, have been successfully used to synthesize other complex glycans, demonstrating the feasibility and power of this approach for targeted oligosaccharide production. researchgate.netresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Adenosine triphosphate | ATP |
| Adenosine diphosphate (B83284) | ADP |
| Uridine diphosphate | UDP |
| Uridine triphosphate | UTP |
| Uridine diphosphate glucose | UDP-glucose |
| Uridine diphosphate xylose | UDP-xylose |
| Glucose-1-phosphate | |
| Xylose-1-phosphate | |
| Galactose-1-phosphate | |
| Pyrophosphate | PPi |
| Ginsenoside Rh1 | |
| Ginsenoside Rg1 | |
| Notoginsenoside R1 | |
| Notoginsenoside R2 |
Chemical and Chemoenzymatic Synthesis Methodologies for Xylose Xylose Glucose Analogs
Chemoenzymatic Approaches for Oligosaccharide Construction
Chemoenzymatic synthesis leverages enzymes to catalyze key steps in the construction of oligosaccharides. This can involve the formation of glycosidic bonds or the regioselective modification of sugar molecules to prepare them for subsequent coupling reactions. The primary enzyme classes used in these approaches are glycosyltransferases and glycoside hydrolases, each offering distinct advantages for building specific carbohydrate structures. nih.govresearchgate.net
Transglycosylation is an enzyme-catalyzed reaction for forming new glycosidic bonds, typically mediated by glycoside hydrolases (GHs) such as β-xylosidases and β-glucosidases. nih.govacs.org In this process, the enzyme cleaves a glycosidic bond in a donor substrate, forming a covalent glycosyl-enzyme intermediate. mdpi.com Instead of being hydrolyzed by water, this intermediate is intercepted by a suitable acceptor molecule (e.g., a monosaccharide or another oligosaccharide), resulting in the formation of a new oligosaccharide. nih.govresearchgate.net This is a kinetically controlled process, where the yield of the transglycosylation product depends on the competition between the acceptor molecule and water. researchgate.net
The specificity of the enzyme dictates the type of linkage formed. For instance, the glycosynthase AbgE358G-2F6, derived from a β-glucosidase, has been successfully used for xylosyl transfer. nih.gov When using α-D-xylopyranosyl fluoride (B91410) as the donor, this enzyme can transfer xylose to various acceptors, forming different linkages depending on the acceptor's structure. Transfer to p-nitrophenyl β-D-glucopyranoside yielded products with β-(1→4) linkages, whereas transfer to p-nitrophenyl β-D-xylopyranoside primarily resulted in a β-(1→3) linked disaccharide. nih.gov This demonstrates how the choice of enzyme and acceptor can be used to direct the synthesis towards specific isomers of xylose-containing oligosaccharides.
| Donor Substrate | Acceptor Substrate | Enzyme | Product Linkage(s) | Yield(s) | Reference |
| α-D-xylopyranosyl fluoride | p-nitrophenyl β-D-glucopyranoside | AbgE358G-2F6 Glycosynthase | β-(1→4) | 63% (disaccharide), 35% (trisaccharide) | nih.gov |
| α-D-xylopyranosyl fluoride | p-nitrophenyl β-D-xylopyranoside | AbgE358G-2F6 Glycosynthase | β-(1→3), β-(1→4) | 42% (β-(1→3) disaccharide), 30% (trisaccharide) | nih.gov |
| α-D-xylopyranosyl fluoride | β-D-Xyl-(1→4)-β-D-Xyl-pNP | AbgE358G-2F6 Glycosynthase | β-(1→4) | 98% (trisaccharide) | nih.gov |
A key chemoenzymatic strategy for controlled oligosaccharide synthesis involves the regioselective protection of hydroxyl groups. Enzymes, particularly lipases, are highly effective for catalyzing the acylation of sugars with high regioselectivity, often targeting the primary hydroxyl group. frontiersin.orgmdpi.com For example, lipase (B570770) N435 from Candida antarctica (also known as CAL-B) is widely used to acylate the primary hydroxyl group of monosaccharides. frontiersin.orgacs.org In the case of D-glucose, this results in the formation of 6-O-acyl-D-glucose, while for D-xylose, the reaction regioselectively occurs on the primary hydroxyl group of the furanose isomer to produce 5-O-acyl-D-xylofuranose. frontiersin.org
This selective protection allows other hydroxyl groups to remain available for subsequent glycosylation steps, thereby directing the formation of the glycosidic bond to a specific position. The use of vinyl esters as acyl donors is common as it drives the reaction forward. rsc.org This method avoids the complex multi-step protection and deprotection sequences required in traditional organic chemistry. acs.org
| Enzyme | Sugar Substrate(s) | Acyl Donor | Primary Product(s) | Key Finding | Reference |
| Lipase N435 | D-Glucose | Lauric Acid / Methyl Laurate | 6-O-lauryl-D-glucopyranose | High regioselectivity for the primary hydroxyl group. | frontiersin.org |
| Lipase N435 | D-Xylose | Lauric Acid / Methyl Laurate | 5-O-lauryl-D-xylofuranose | Acylation occurs selectively on the furanose isomer. | frontiersin.org |
| Lipozyme TL IM | Various Sugars | Vinyl Carboxylate | Sugar 6-monoesters | High yields and regioselectivity achieved in short reaction times (30 min) using a microreactor. | rsc.org |
| Candida antarctica Lipase B (CAL-B) | Thioglycosides | Vinyl Acetate (B1210297) | 6-O-acetyl products | Effective and selective acetylation of unprotected thioglycosides and monosaccharides. | acs.org |
For industrial and large-scale synthesis, the stability and reusability of enzymes are critical economic factors. Enzyme immobilization provides a robust solution by confining the enzyme to a solid support material, which enhances its stability against changes in temperature and pH and allows for its easy recovery and reuse over multiple reaction cycles. researchgate.netacs.org Common immobilization techniques include covalent binding, entrapment within a matrix, and cross-linking to form aggregates. acs.org
Immobilized enzymes are particularly well-suited for use in continuous flow reactors, which can significantly improve process efficiency and reduce reaction times compared to batch processes. mdpi.comcnr.it For example, an immobilized recombinant fungal xylanase used for producing xylooligosaccharides (XOS) demonstrated a dramatic increase in thermostability, with its half-life increasing from 30 hours in its free form to 216 hours when immobilized. researchgate.netresearchgate.net Similarly, magnetic nanoparticles have been used as supports, allowing for simple and efficient separation of the enzyme from the reaction mixture using an external magnetic field. nih.gov These systems offer enhanced operational stability and are essential for developing sustainable and cost-effective enzymatic synthesis processes. researchgate.netnih.gov
Strategies for Controlled Glycosidic Linkage Formation
The central challenge in synthesizing an oligosaccharide like xylose-xylose-glucose is ensuring that each monosaccharide is linked at the correct position and with the correct anomeric configuration (α or β). Chemoenzymatic strategies employ highly specific enzymes to achieve this control.
The two main classes of enzymes used for this purpose are glycosyltransferases (GTs) and engineered glycoside hydrolases (GHs), known as glycosynthases.
Glycosyltransferases (GTs): These are the enzymes that nature uses to synthesize oligosaccharides. sigmaaldrich.comnih.gov GTs, often called Leloir enzymes, catalyze the transfer of a monosaccharide from an activated sugar-nucleotide donor (e.g., UDP-D-xylose or UDP-D-glucose) to an acceptor molecule. sigmaaldrich.comnih.gov The reaction is characterized by high regio- and stereospecificity, essentially guaranteeing the formation of a single, defined glycosidic linkage. nih.govsigmaaldrich.com For example, specific xylosyltransferases are known to transfer xylose from UDP-Xyl to specific acceptors with high fidelity. researchgate.netnih.gov While GTs offer perfect control, their application can be limited by the availability of the specific enzyme required and the high cost of the sugar-nucleotide donors. nih.govacs.org
Glycosynthases: To overcome the inherent hydrolytic activity of wild-type glycoside hydrolases (GHs), a protein engineering approach is used to create "glycosynthases". nih.govacs.org This is achieved by mutating the enzyme's catalytic nucleophile (often a glutamate (B1630785) or aspartate residue) to a non-nucleophilic amino acid like alanine (B10760859) or glycine. researchgate.net This mutation renders the enzyme hydrolytically inactive. However, it can still catalyze the formation of a glycosidic bond if provided with an activated glycosyl donor of the opposite anomeric configuration to its natural substrate, such as a glycosyl fluoride. nih.govacs.org The reaction proceeds with high efficiency and, critically, the newly formed product is not hydrolyzed by the enzyme, leading to significantly higher yields compared to transglycosylation with wild-type GHs. nih.govresearchgate.net The use of a glycosynthase derived from an Agrobacterium sp. β-glucosidase for xylosyl transfer represents a successful application of this technology, yielding specific β-(1→3) or β-(1→4) linkages depending on the acceptor. nih.gov
Yield Optimization and Reaction Efficiency in Synthetic Systems
Maximizing the yield and efficiency of oligosaccharide synthesis is crucial for practical applications. Several factors, from reaction conditions to process engineering, are manipulated to achieve this goal.
In transglycosylation reactions catalyzed by wild-type glycosidases, the primary challenge is minimizing the competing hydrolysis reaction. A common strategy to shift the balance in favor of synthesis is to use a very high concentration of the acceptor substrate and/or reduce the water activity in the reaction medium. researchgate.netceon.rs For instance, in the enzymatic production of fructo-oligosaccharides, yields of up to 60% were achieved by optimizing the initial sucrose (B13894) (substrate) concentration. ceon.rs
The choice of substrates and reaction conditions such as pH and temperature also has a significant impact. ceon.rs The use of activated glycosyl donors, such as p-nitrophenyl (pNP) glycosides or glycosyl fluorides, can increase the rate of the glycosyl-enzyme intermediate formation, thereby favoring the synthetic pathway. acs.orgnih.gov Protein engineering to create glycosynthases is the most effective strategy, as it eliminates product hydrolysis entirely, often resulting in near-quantitative conversion of the limiting substrate. nih.gov
| Synthesis Target | Enzyme System | Key Strategy for Yield Optimization | Reported Yield | Reference |
| Xylo-trisaccharide | AbgE358G-2F6 Glycosynthase | Use of an engineered enzyme (glycosynthase) to eliminate product hydrolysis. | 98% | nih.gov |
| Cellotriose | Optimized Cellobiose (B7769950) Phosphorylase | Enzyme optimization and defined bottom-up synthesis from cellobiose and α-glucose 1-phosphate. | 73% (molar yield) | ugent.be |
| Fructo-oligosaccharides | Inulinase | Optimization of co-substrate concentrations (sucrose and inulin). | ~67% (total conversion) | researchgate.net |
Advanced Spectroscopic and Analytical Characterization of Xylose Xylose Glucose
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govnih.gov
NMR spectroscopy is a powerful non-destructive technique for determining the detailed three-dimensional structure of molecules in solution. nih.gov For xylose-xylose-glucose, NMR is instrumental in defining the sequence of monosaccharide units, the configuration of the anomeric centers, and the positions of the glycosidic linkages.
1H NMR and 13C NMR for Anomeric Configuration and Linkage Analysisnih.gov
One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial, yet crucial, insights into the structure of this compound. The anomeric protons (H-1) of each sugar residue resonate in a distinct region of the ¹H NMR spectrum, and their chemical shifts and coupling constants (³J(H1,H2)) are indicative of the anomeric configuration (α or β). conicet.gov.ar Similarly, the anomeric carbons (C-1) in the ¹³C NMR spectrum show chemical shifts that depend on the glycosidic linkage and the anomeric configuration. researchgate.net For instance, ¹³C NMR has been effectively used to assign carbon signals in xylo-oligosaccharides and elucidate the structure of related xylans. researchgate.net
| Residue | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| β-D-Xylopyranosyl | C-1 | ~4.4-4.6 | ~102-105 |
| C-2 | ~3.2-3.5 | ~73-76 | |
| C-3 | ~3.5-3.8 | ~76-78 | |
| C-4 | ~3.6-3.9 | ~70-72 | |
| C-5 | ~3.3-4.0 | ~63-66 | |
| α-D-Glucopyranosyl | C-1 | ~4.9-5.2 | ~98-101 |
| C-2 | ~3.5-3.8 | ~72-74 | |
| C-3 | ~3.7-4.0 | ~73-75 | |
| C-4 | ~3.4-3.7 | ~70-72 | |
| C-5 | ~3.7-4.0 | ~72-74 | |
| C-6 | ~3.7-3.9 | ~61-63 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignmentnih.govwikipedia.org
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals in this compound. jst.go.jp
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings within the same sugar residue, allowing for the tracing of the connectivity of protons from H-1 to the other protons in each monosaccharide ring. wikipedia.orgyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a map of C-H one-bond connections. wikipedia.orgyoutube.com This is fundamental for assigning the carbon spectrum based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is particularly vital for determining the glycosidic linkage positions. wikipedia.orgyoutube.com It shows correlations between protons and carbons that are separated by two or three bonds. By observing a correlation between the anomeric proton of one residue and a carbon atom of the adjacent residue, the linkage site can be definitively established. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Sequence Determination
Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for sequencing the monosaccharide units. nih.gov Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize the oligosaccharide for MS analysis. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the sequence and branching patterns of oligosaccharides. acs.orgnih.gov In an MS/MS experiment, the precursor ion corresponding to the intact this compound is selected and then fragmented through collision-induced dissociation (CID). researchgate.net The resulting fragment ions provide information about the monosaccharide sequence. nih.gov
The fragmentation of glycosidic bonds typically results in B and Y-type ions, which correspond to the non-reducing and reducing ends of the cleaved bond, respectively. Cross-ring cleavages (A and X-type ions) can also occur and provide information about the linkage positions. researchgate.net The analysis of these fragmentation patterns allows for the determination of the sequence of xylose and glucose units within the trisaccharide. rsc.org
| Ion Type | Description | Information Provided |
|---|---|---|
| B-ions | Cleavage of the glycosidic bond, retaining the charge on the non-reducing end fragment. | Sequence from the non-reducing end. |
| Y-ions | Cleavage of the glycosidic bond, retaining the charge on the reducing end fragment. | Sequence from the reducing end. |
| C-ions | Similar to B-ions but with an additional hydrogen. | Sequence from the non-reducing end. |
| Z-ions | Similar to Y-ions but with the loss of a hydrogen. | Sequence from the reducing end. |
| A-ions | Cross-ring cleavage, retaining the charge on the reducing end fragment. | Linkage position information. |
| X-ions | Cross-ring cleavage, retaining the charge on the non-reducing end fragment. | Linkage position information. |
Chromatographic Separations for Purity Assessment and Quantificationoup.comnih.govnih.gov
Chromatographic techniques are essential for separating this compound from other components in a mixture, assessing its purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC)conicet.gov.aroup.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of oligosaccharides. sigmaaldrich.comnih.gov For this compound, several HPLC modes can be employed:
Normal-Phase HPLC (NP-HPLC): This technique, often using an amide or amine-bonded stationary phase, is effective for separating oligosaccharides based on their size and polarity. oup.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is well-suited for the separation of polar compounds like oligosaccharides. It can be coupled with detectors such as refractive index (RI) detectors or mass spectrometers for quantification. nih.govacs.org
High-Performance Anion-Exchange Chromatography (HPAEC): HPAEC, often coupled with pulsed amperometric detection (PAD), is a high-resolution technique for separating carbohydrates, including neutral oligosaccharides at high pH. nih.govresearchgate.net
The choice of column, mobile phase, and detector depends on the specific analytical goal, whether it is for preparative purification or for sensitive quantification. sigmaaldrich.com For instance, a validated HPLC-RI method has been developed for the simultaneous identification and quantification of glucose and xylose in complex mixtures. oup.comnih.gov
| Parameter | Condition |
|---|---|
| Column | Amine-bonded (e.g., NH₂) or Amide (e.g., Amide-80) |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Column Temperature | Ambient to elevated temperatures (e.g., 30-80 °C) |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile analytical technique used for the separation and quantification of a wide range of compounds, including carbohydrates like this compound. e-bookshelf.de It is an advancement of conventional Thin-Layer Chromatography (TLC), offering higher resolution, sensitivity, and speed. e-bookshelf.deasiapharmaceutics.info The principle of HPTLC lies in the distribution of components between a stationary phase, typically a fine layer of silica (B1680970) gel on a plate, and a liquid mobile phase that moves through the stationary phase by capillary action. ontosight.ai
For the analysis of oligosaccharides such as this compound, silica gel 60 HPTLC plates are commonly employed as the stationary phase. researchgate.net The separation of sugars is influenced by their hydrophilic nature; a greater number of hydroxyl groups leads to stronger interactions with the polar silica gel. researchgate.net To enhance resolution, these plates can be pre-treated with buffer solutions. researchgate.net
The selection of the mobile phase is critical for achieving effective separation of the oligosaccharide from its constituent monosaccharides, xylose and glucose. A common mobile phase for separating xylooligosaccharides is a mixture of butanol, ethanol (B145695), and water. omicsonline.org For instance, a mobile phase of butanol/ethanol/water (5/3/2, v/v/v) has been successfully used for the separation of xylose and xylooligosaccharides. omicsonline.org Another study identified a mixture of ethyl acetate (B1210297) and propionic acid (1:1, v/v) as a suitable mobile phase for separating various sugars on silica gel HPTLC plates. researchgate.net
Since carbohydrates often lack a chromophore, post-chromatographic derivatization is necessary for their visualization and quantification. mtbrandao.com Several reagents are used for this purpose. Aniline-diphenylamine-phosphoric acid reagent is a common choice, allowing for the detection of sugars which can then be quantified using a densitometer at a specific wavelength, such as 370 nm. mtbrandao.com Another effective reagent is α-naphthol, which has been noted for its high sensitivity in detecting fructans, a type of oligosaccharide. nih.gov The diphenylamine-aniline-phosphoric acid reagent is also widely used and can differentiate between glucose-bearing structures, which appear blue, and fructose-only structures, which appear pink. nih.gov
The quantification of the separated sugars can be performed using densitometry, which measures the absorbance or fluorescence of the spots. akjournals.com Alternatively, image analysis software can be used to process images of the developed HPTLC plate and quantify the compounds based on the area and intensity of the spots. nih.govresearchgate.net
Table 1: HPTLC Systems for Oligosaccharide Analysis
| Component | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 HPTLC plates | researchgate.net |
| Mobile Phase | Butanol/ethanol/water (5/3/2, v/v/v) for xylooligosaccharides | omicsonline.org |
| Ethyl acetate/propionic acid (1:1, v/v) for general sugar separation | researchgate.net | |
| Derivatization Reagent | Aniline-diphenylamine-phosphoric acid | mtbrandao.com |
| α-Naphthol | nih.gov | |
| Quantification | Densitometry at specific wavelengths (e.g., 370 nm) | mtbrandao.com |
| Image analysis of spot area and intensity | nih.govresearchgate.net |
Ion Chromatography
Ion chromatography (IC) is a highly efficient analytical technique for the separation and quantification of ionic species. A specialized form of this technique, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), is particularly well-suited for the analysis of carbohydrates, including oligosaccharides like this compound.
In HPAEC, carbohydrates, which are weak acids, are separated on a high-pH anion-exchange column. The high pH (typically using a sodium hydroxide (B78521) eluent) causes the hydroxyl groups of the sugars to deprotonate, creating anions that can interact with the positively charged stationary phase. The separation is based on the differences in the pKa values of the sugar hydroxyl groups and the number and position of these groups, which dictates the strength of the interaction with the column.
Pulsed Amperometric Detection (PAD) is a sensitive and selective detection method for electroactive compounds like carbohydrates. It involves applying a series of potential pulses at a gold or platinum working electrode. This process includes a detection step where the analyte is oxidized, followed by cleaning and reactivation steps of the electrode surface, ensuring a stable and sensitive response over time. This direct detection method eliminates the need for derivatization.
HPAEC-PAD has been successfully employed for the detailed analysis of xylooligosaccharides (XOS) produced from the hydrolysis of xylans. It can resolve and quantify individual XOS with varying degrees of polymerization (DP), from xylobiose (DP2) up to higher oligomers. This technique is sensitive enough to characterize the complex mixture of oligosaccharides that can be present in a sample.
Other Analytical Techniques for Component Sugar Quantification
Beyond chromatographic methods, other techniques are available for the specific quantification of the monosaccharide components of this compound, namely xylose and glucose.
Enzyme-Based Assays (e.g., Glucose Dehydrogenase for Xylose)
Enzyme-based assays offer high specificity for the quantification of individual sugars. These assays utilize enzymes that catalyze a specific reaction with the target sugar, leading to a measurable change, such as a change in absorbance or fluorescence.
For the quantification of xylose, an assay can be based on the enzyme D-xylose dehydrogenase. This enzyme catalyzes the oxidation of D-xylose to D-xylonolactone in the presence of the cofactor NAD+ (nicotinamide adenine (B156593) dinucleotide). The reaction produces NADH, which can be measured spectrophotometrically at 340 nm. The increase in absorbance at this wavelength is directly proportional to the concentration of xylose in the sample.
Similarly, glucose can be quantified using the enzyme glucose oxidase. This enzyme catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The hydrogen peroxide produced can then be used in a subsequent reaction, often catalyzed by peroxidase, with a chromogenic substrate to produce a colored product. The intensity of the color, measured with a spectrophotometer, is proportional to the initial glucose concentration.
Table 2: Enzyme-Based Assays for Component Sugar Quantification
| Target Sugar | Enzyme | Principle | Detection Method |
|---|---|---|---|
| Xylose | D-xylose dehydrogenase | Oxidation of xylose to D-xylonolactone with reduction of NAD+ to NADH. | Spectrophotometry (Absorbance at 340 nm) |
| Glucose | Glucose oxidase/Peroxidase | Oxidation of glucose to gluconic acid and H2O2, followed by a color-producing reaction. | Spectrophotometry (Visible wavelength) |
Colorimetric and Spectrophotometric Methods
Colorimetric and spectrophotometric methods are widely used for the quantification of total or reducing sugars. These methods are generally simpler and less expensive than chromatographic techniques but may lack the specificity to distinguish between different types of sugars.
One of the most common methods for determining total carbohydrates is the phenol-sulfuric acid method. In this assay, concentrated sulfuric acid hydrolyzes the oligosaccharide into its constituent monosaccharides and dehydrates them to form furfural (B47365) derivatives. These derivatives then react with phenol (B47542) to produce a colored compound that can be quantified spectrophotometrically.
For the quantification of reducing sugars (sugars with a free aldehyde or ketone group), the dinitrosalicylic acid (DNS) method is frequently used. In this assay, 3,5-dinitrosalicylic acid is reduced to 3-amino-5-nitrosalicylic acid by the reducing sugar in an alkaline solution at high temperatures. The resulting colored product is measured with a spectrophotometer. Since both xylose and glucose are reducing sugars, this method would quantify their combined amount in a hydrolyzed sample of this compound.
Computational Modeling and Simulation in Trisaccharide Research
Metabolic Flux Analysis for Sugar Co-utilization
The breakdown of Xylose-xylose-glucose yields its constituent monosaccharides, xylose and glucose. For microorganisms to efficiently convert this trisaccharide into valuable bioproducts, they must be able to metabolize both sugars simultaneously, a process known as co-utilization. acs.orgd-nb.info However, many industrially relevant microbes, like Escherichia coli and Saccharomyces cerevisiae, naturally exhibit carbon catabolite repression (CCR), where the presence of glucose represses the metabolic pathways for other sugars like xylose. acs.orgnih.gov
Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of intracellular reactions within a metabolic network. nih.govmdpi.com By tracking the path of isotopically labeled substrates, such as ¹³C-glucose and ¹³C-xylose, MFA can create detailed maps of carbon flow through central metabolism. mdpi.comosti.govnih.gov This provides a quantitative understanding of how an organism distributes its resources between pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle when fed a mixture of sugars. osti.govnih.gov
Studies using ¹³C-MFA on engineered microbes have provided key insights into the metabolic adjustments required for efficient glucose-xylose co-utilization. dntb.gov.uaamanote.com For example, analysis has shown that in engineered strains, metabolic fluxes in the upper parts of metabolism can adjust flexibly depending on the availability of glucose and xylose, while fluxes in the lower parts remain more constant. Quantitative flux data can reveal metabolic bottlenecks, such as inefficient re-oxidation of cofactors (NADH, NADPH) or limitations in specific enzymatic steps, that hinder the fermentation of one or both sugars. nih.govresearchgate.net This information is critical for rationally designing further metabolic engineering strategies to improve co-fermentation performance. osti.govnih.gov
Table 1: Example of Metabolic Flux Distribution Changes During Sugar Co-utilization in S. cerevisiae (Data is illustrative, based on findings from referenced literature) researchgate.net
| Metabolic Pathway | Relative Flux (Glucose Only) | Relative Flux (Glucose-Xylose Mix) | Key Implication |
|---|---|---|---|
| Glycolysis (Upper) | 100% | ~70-80% | Reduced glycolytic entry from glucose as xylose enters via PPP. |
| Pentose Phosphate Pathway (Oxidative) | ~5-10% | ~40-50% | Significantly higher flux to process xylose and manage redox balance (NADPH). |
| Pyruvate (B1213749) Production | 100% | ~60% | Lower overall flux towards ethanol (B145695) and TCA cycle, indicating a potential bottleneck. |
| TCA Cycle | 100% | ~60% | Reduced flux due to lower pyruvate availability from glycolysis. |
Enzyme-Substrate Binding and Catalytic Mechanism Prediction
The metabolism of this compound is governed by enzymes. Its synthesis is carried out by glycosyltransferases (GTs), while its degradation is performed by glycoside hydrolases (GHs), such as β-xylosidases. nih.govjst.go.jpmdpi.com Computational methods, particularly molecular docking and quantum mechanics/molecular mechanics (QM/MM), are pivotal in predicting how this trisaccharide binds to these enzymes and how the catalytic reaction proceeds. plos.orguab.cat
Molecular docking is a computational technique that predicts the preferred orientation of a substrate (the "ligand," e.g., this compound) when bound to the active site of an enzyme (the "receptor"). semanticscholar.orgresearchgate.net The output provides a binding score, often in kcal/mol, which estimates the binding affinity, and identifies the key amino acid residues that form hydrogen bonds or other interactions with the substrate. researchgate.netnih.gov Docking studies on β-xylosidases with various xylooligosaccharides have successfully identified conserved residues crucial for substrate recognition and positioning within the catalytic cleft. nih.govnih.gov
Once a binding pose is predicted, QM/MM simulations can be used to model the chemical reaction itself. plos.orguab.cat In this hybrid approach, the chemically active region (the substrate and key catalytic residues) is treated with high-accuracy quantum mechanics, while the rest of the protein is modeled using classical mechanics. This allows researchers to map the entire reaction pathway, identify the transition state, and calculate the energy barrier for the reaction. plos.org Such simulations can distinguish between different catalytic mechanisms, for instance, the "retaining" and "inverting" mechanisms used by different families of glycoside hydrolases, by observing the precise movements of atoms during the cleavage of the glycosidic bond. mdpi.complos.org These computational predictions are invaluable for understanding enzyme specificity and for the rational design of enzymes with improved catalytic efficiency. nih.govnih.govacs.org
Table 3: Example Binding Affinities of Xylooligosaccharides with Hydrolase Enzymes from Docking Studies (Data derived from referenced literature for illustrative purposes) researchgate.netnih.gov
| Enzyme | Substrate | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Endoglucanase (Cel5) | Cellotetraose | -6.8 | Asp, Glu, Trp |
| Endoglucanase (Cel5) | Aldopentaouronic acid | -6.2 | Asp, Tyr, Arg |
| BoGH43_35 (β-Xylosidase activity) | Xylobiose | -3.66 | Asp, Glu, Tyr |
| BoGH43_35 (β-Xylosidase activity) | Xylotriose | -4.65 | Asp, Glu, Tyr, Trp |
| BoGH43_35 (α-l-arabinofuranosidase activity) | Arabinose | -5.01 | Asp, Glu, His |
Pathway Design and Optimization through Computational Approaches
Synthetic biology aims to design and construct new biological parts, devices, and systems, including novel metabolic pathways for producing valuable chemicals from renewable feedstocks. nih.govoup.com The creation of a microbial cell factory capable of efficiently converting this compound into a target product is a complex task that relies heavily on computational design and optimization tools. researchgate.netuc.clbiosynsis.com
The process begins with in silico pathway design. biosynsis.com Computational tools and databases are used to identify and select the necessary enzymes for the desired conversion. researchgate.netnih.gov For utilizing this compound, this would involve selecting appropriate β-xylosidases to break the trisaccharide into monosaccharides and then choosing enzymes for a pathway to convert xylose and glucose into a desired product, such as a biofuel or bioplastic precursor. bohrium.comosti.govresearchgate.net These enzymes might originate from various organisms and are heterologously expressed in a robust host like E. coli or S. cerevisiae. acs.orgresearchgate.netacs.org
Once a pathway is designed, computational models are used to predict and optimize its performance. pnas.org Stoichiometric models and flux balance analysis can predict theoretical yields and identify potential flux imbalances or competing pathways that might divert carbon away from the desired product. nih.govpnas.org These predictions guide the engineering process, suggesting which native genes should be knocked out and the optimal expression levels for the heterologous genes. researchgate.net Advanced strategies, such as dynamically regulating pathway genes or spatially organizing enzymes within the cell using synthetic organelles, can also be designed and simulated computationally to enhance productivity and yield. acs.org This iterative cycle of computational design, experimental building, and testing is fundamental to modern metabolic engineering and enables the creation of highly efficient microbial systems for complex bioconversions. oup.com
Table 4: Computational Workflow for Designing a Trisaccharide Utilization Pathway
| Step | Objective | Computational Tool/Approach | Example Application |
|---|---|---|---|
| 1. Enzyme Selection | Identify enzymes to break down the trisaccharide and convert its monomers. | Sequence databases (NCBI), Enzyme databases (BRENDA, CAZy), Homology modeling. nih.gov | Find a thermostable β-xylosidase and a pathway for isobutanol synthesis. bohrium.com |
| 2. Pathway Assembly | Design genetic constructs for expressing the selected enzymes in a host. | Plasmid design software (e.g., GenoCAD), DNA assembly planning tools. nih.gov | Create an operon with genes for xylose isomerase and xylulokinase. |
| 3. Host Strain Modeling | Predict the impact of the new pathway on the host's metabolism. | Genome-Scale Metabolic Models (GEMs), Flux Balance Analysis (FBA). pnas.org | Simulate growth and product yield in an engineered E. coli strain. |
| 4. Pathway Optimization | Identify bottlenecks and strategies to improve product yield. | MFA, OptForce, ecFactory, k-OptForce. pnas.org | Predict gene knockouts in competing pathways to redirect flux to the product. |
| 5. Dynamic Regulation Design | Fine-tune enzyme expression in response to metabolic state. | Circuit design tools, kinetic modeling. oup.com | Design a biosensor that upregulates pathway enzymes when the substrate is present. |
Future Perspectives and Research Directions in Xylose Xylose Glucose Studies
Advancements in High-Resolution Structural Biology
A fundamental understanding of the three-dimensional structure of Xylose-xylose-glucose is paramount to elucidating its function. Future research will heavily rely on cutting-edge structural biology techniques to define its conformational landscape and interactions with biological macromolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR spectroscopy will continue to be a cornerstone for the structural analysis of this compound in solution. glycoforum.gr.jp Advanced NMR techniques, such as saturation transfer difference (STD)-NMR, can provide insights into the binding epitopes of this trisaccharide when interacting with proteins. csic.es Future developments in cryogenic probes and higher magnetic fields will enhance sensitivity, enabling the study of smaller sample quantities. glycoforum.gr.jp The use of computational tools like CASPER, which predicts NMR spectra, will aid in the rapid confirmation of synthetic or isolated this compound structures. researchgate.net Peracetylation with doubly 13C-labeled acetyl groups is another effective strategy that can be employed to unambiguously determine glycosidic linkage positions through NMR. cdnsciencepub.com
X-ray Crystallography: While challenging for oligosaccharides due to their flexibility, co-crystallization of this compound with binding proteins, such as enzymes or lectins, will provide atomic-level details of their interactions. These insights are crucial for understanding the molecular basis of the trisaccharide's biological activity and for rational drug design.
Cryo-Electron Microscopy (Cryo-EM): The resolution revolution in cryo-EM now allows for the structural determination of large protein-glycan complexes in a near-native state. This technique will be invaluable for visualizing how this compound binds to larger molecular machinery, providing a more holistic view of its function in a cellular context.
Novel Enzymatic Systems for Efficient Trisaccharide Synthesis
The limited availability of pure this compound is a major bottleneck for its study. Future research will focus on developing robust and scalable enzymatic and chemoenzymatic synthesis strategies.
Glycosyltransferases (GTs): GTs are enzymes that catalyze the formation of specific glycosidic bonds with high regio- and stereoselectivity. nih.gov The "one enzyme-one linkage" hypothesis suggests that a vast number of GTs exist in nature, offering a rich toolbox for oligosaccharide synthesis. tandfonline.comtandfonline.com Future work will involve the discovery and characterization of novel xylosyltransferases and glucosyltransferases that can be used for the stepwise synthesis of this compound. The use of recombinant GTs will be a preferred method to complement traditional chemical synthesis, as it avoids the need for extensive protecting group chemistry. sigmaaldrich.com
Metabolic Engineering: Engineering microorganisms to produce specific oligosaccharides is a promising avenue for large-scale production. caister.comresearchgate.net By introducing and overexpressing the necessary glycosyltransferase genes in a microbial host like E. coli, it may be possible to produce this compound from simple and inexpensive starting materials. portlandpress.comnih.gov This approach also opens the door to creating novel derivatives of the trisaccharide with potentially enhanced biological activities.
Integration of Multi-Omics Data for Systems-Level Understanding
To fully comprehend the biological significance of this compound, a systems-level approach that integrates various "omics" data is essential. nih.gov This will allow researchers to move beyond studying the molecule in isolation and understand its role within complex biological networks.
Glycomics and Glycoproteomics: The development of high-throughput glycomics and glycoproteomics platforms will be crucial for identifying the natural occurrence of this compound as part of more complex glycans on proteins or lipids. nih.govbeilstein-journals.org This will provide clues about its potential functions in cellular processes. Bioinformatics tools like GlyConnect are being developed to integrate and visualize this data, facilitating its interpretation. acs.org
Integrating with Genomics, Transcriptomics, and Metabolomics: By correlating the presence or abundance of this compound with genomic and transcriptomic data, it may be possible to identify the genes and regulatory networks involved in its biosynthesis and degradation. preprints.org Integrating metabolomic data can help to understand the biochemical pathways influenced by this trisaccharide. nih.gov This multi-omics approach will be critical for building comprehensive models of its biological roles and for identifying potential biomarkers for health and disease. capes.gov.brglycanage.com
Development of Advanced Analytical Platforms for Complex Glycans
The inherent complexity and heterogeneity of glycans necessitate the continuous development of more sensitive and high-resolution analytical techniques.
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and purification of oligosaccharides. tandfonline.comresearchgate.net The development of novel column chemistries, such as those based on porous graphitic carbon or hydrophilic interaction liquid chromatography (HILIC), will continue to improve the resolution of complex glycan mixtures. capes.gov.brnih.govnih.gov Coupling LC with mass spectrometry (LC-MS) provides a powerful tool for both separation and structural characterization. researchgate.net
Capillary Electrophoresis (CE): CE offers high-resolution separation of glycans based on their charge-to-size ratio. nih.gov It is particularly effective in separating isomeric structures. nih.gov Laser-induced fluorescence (LIF) detection enhances the sensitivity of CE, allowing for the analysis of minute quantities of this compound. hitachi-hightech.comhitachi-hightech.com Interfacing CE with mass spectrometry (CE-MS) is a powerful method for the simultaneous profiling of both neutral and charged glycans without the need for derivatization. acs.org
Mass Spectrometry (MS): Advances in mass spectrometry, including improved ionization techniques and fragmentation methods, are providing more detailed structural information about oligosaccharides. Tandem mass spectrometry (MS/MS) is essential for sequencing and identifying linkage positions.
Glycan Arrays: The immobilization of this compound and related structures onto microarrays creates a high-throughput platform for studying its interactions with a wide range of proteins, antibodies, and even whole cells. nih.govnih.gov These arrays can be used to screen for novel binding partners and to profile the specificity of these interactions, providing valuable functional information. researchgate.netbidmc.orgoup.com
Exploration of New Biological Functions and Regulatory Pathways
The ultimate goal of studying this compound is to understand its biological functions and how it influences cellular and physiological processes.
Prebiotic Potential: Given that xylooligosaccharides are known prebiotics, a key area of future research will be to investigate whether this compound can selectively promote the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. nih.govjst.go.jp This could have significant implications for gut health and the prevention of various diseases. upm.edu.my
Cell Signaling and Recognition: Trisaccharides can act as signaling molecules and are involved in cell-cell recognition and adhesion. ontosight.aiontosight.ai Future studies will explore whether this compound can bind to specific lectins or other carbohydrate-binding proteins on the surface of cells, thereby modulating cellular processes like immune responses. ontosight.ainih.gov
Modulation of Metabolic Pathways: Research on XOS suggests a role in regulating glucose and lipid metabolism. upm.edu.my It will be important to investigate if this compound has similar effects and to elucidate the underlying molecular mechanisms. This could involve studying its impact on key enzymes and signaling pathways involved in metabolism.
Q & A
Q. What experimental methods are commonly used to study glucose-xylose co-utilization in microbial systems?
Researchers typically employ genetic engineering to modify sugar transporters (e.g., xylose-proton symporters) and metabolic pathways. For example:
- Transporter Engineering : Overexpression of high-affinity xylose transporters (e.g., GXS1 in Candida intermedia) to enhance xylose uptake .
- Metabolic Pathway Optimization : Disruption of glucose-specific phosphotransferase systems (PTS) to reduce glucose dominance, as demonstrated in Clostridium acetobutylicum by deleting the glcG gene .
- Enzyme Kinetics : Quantifying transport parameters (e.g., Km and Vmax) using radiolabeled substrates or fluorescence assays to compare wild-type and engineered strains .
Q. How can researchers validate the accuracy of glucose-xylose co-utilization data in fermentation experiments?
- Calibration Curves : Use glucose standard solutions (100 mg/mL) to establish a reference for chromatographic or enzymatic assays .
- Statistical Validation : Apply ANOVA or t-tests to compare replicates and identify outliers. For example, discrepancies in solvent titers during mixed-sugar fermentation can be analyzed using metabolic flux analysis (MFA) .
- Literature Cross-Validation : Compare results with published data (e.g., wild-type C. acetobutylicum produces 12.9 g/L ABE solvents, while engineered strains achieve 16.06 g/L) .
Q. What are the standard protocols for preparing glucose-xylose solutions in controlled fermentation studies?
- Solution Preparation : Dry glucose crystals at 60°C under vacuum (<50 mmHg) for 5 hours to eliminate moisture, then dissolve in deionized water to achieve desired concentrations (e.g., 100 mg/mL stock) .
- Sterilization : Filter-sterilize sugar solutions (0.22 µm pore size) to avoid thermal degradation.
- Concentration Ratios : Use 1:1 to 4:1 glucose-xylose ratios to mimic lignocellulosic hydrolysates, as seen in Saccharomyces co-fermentation studies .
Advanced Research Questions
Q. How can carbon catabolite repression (CCR) be mitigated to enable simultaneous glucose-xylose utilization?
- PTS Disruption : Delete glucose-specific PTS components (e.g., glcG in C. acetobutylicum) to reduce glucose inhibition of xylose transporters. This strategy improved xylose consumption by 24% in engineered strains .
- Symporter Engineering : Evolve xylose-specific transporters (e.g., AN25 in Neurospora crassa) to eliminate glucose inhibition. The AN25-R4.18 mutant achieved 43-fold higher xylose uptake with negligible glucose interference .
- Dynamic Regulation : Implement CRISPR-based metabolic controls to decouple glucose and xylose uptake pathways .
Q. What experimental approaches resolve contradictions in transporter kinetic data (e.g., conflicting Km values for xylose uptake)?
- Orthogonal Assays : Validate transporter activity using both radiolabeled (e.g., <sup>14</sup>C-xylose) and fluorescent glucose/xylose analogs.
- Condition-Specific Analysis : Account for pH, temperature, and substrate competition. For instance, GXS1 in C. intermedia shows pH-dependent symport activity, with optimal uptake at pH 5.0–6.0 .
- Data Normalization : Express kinetic parameters relative to cell biomass (e.g., µmol/gDCW/h) to standardize comparisons across studies .
Q. How can metabolic flux analysis (MFA) optimize co-utilization pathways in strains with engineered transporters?
- Isotopic Tracing : Use <sup>13</sup>C-labeled glucose/xylose to track carbon flow into the pentose phosphate pathway (PPP) and glycolysis.
- Constraint-Based Modeling : Integrate transporter kinetics (e.g., AN25-R4.18’s Vmax = 12.5 nmol/min/mg) with genome-scale models to predict flux bottlenecks .
- Validation : Compare in silico predictions with fermentation data (e.g., ethanol yield in Saccharomyces improved from 0.38 to 0.42 g/g after transporter engineering) .
Q. What methodologies address inconsistent sugar consumption rates in high-cell-density fermentations?
- Fed-Batch Optimization : Dynamically adjust glucose/xylose feeding rates based on real-time HPLC data to maintain carbon balance .
- Proteomic Profiling : Quantify transporter expression levels (e.g., via Western blotting) to correlate protein abundance with uptake rates .
- Error Analysis : Use Monte Carlo simulations to model variability in substrate inhibition constants (e.g., Ki for glucose in AN25 mutants) .
Data Presentation and Validation
Q. How should researchers present conflicting data on transporter specificity and efficiency?
- Comparative Tables :
| Transporter | Organism | Substrate Specificity | Km (mM) | Vmax (nmol/min/mg) | Glucose Inhibition |
|---|---|---|---|---|---|
| GXS1 | C. intermedia | Xylose/Glucose | 0.12 (xylose) | 8.2 | Yes (IC50 = 5 mM) |
| AN25-R4.18 | N. crassa | Xylose-specific | 0.09 | 12.5 | No |
- Discussion : Highlight strain-specific factors (e.g., membrane potential in anaerobes vs. aerobes) and assay conditions (e.g., pH 6.0 in pullulanase diluent) .
Q. What statistical methods are recommended for analyzing variability in mixed-sugar fermentation outcomes?
- Multivariate Regression : Model solvent titer as a function of glucose/xylose ratios and transporter expression levels.
- Error Propagation : Calculate uncertainty in yield metrics (e.g., ±0.02 g/g ethanol) using replicate fermentations (n ≥ 3) .
- Sensitivity Analysis : Identify rate-limiting steps (e.g., xylulokinase activity in C. acetobutylicum) via partial least squares regression .
Future Directions
Q. What emerging technologies could overcome residual challenges in glucose-xylose co-utilization?
- Single-Cell Genomics : Screen transporter mutants via droplet microfluidics to isolate strains with superior substrate affinity .
- Machine Learning : Train neural networks on transporter kinetic datasets to predict optimal mutation sites for directed evolution .
- Synthetic Consortia : Co-culture xylose specialists (e.g., C. intermedia) with glucose-efficient strains to partition sugar consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
